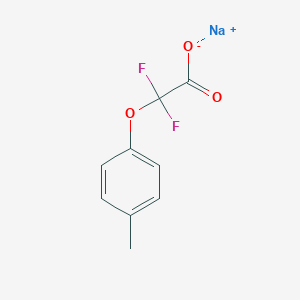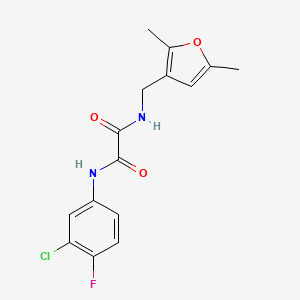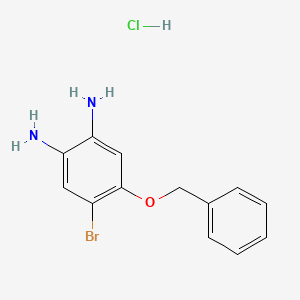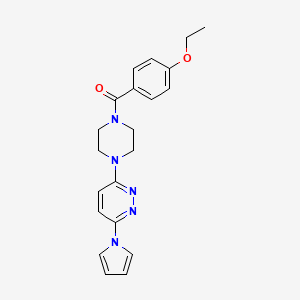
4-(3,3-Difluorocyclobutyl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluorocyclobutyl)aniline hydrochloride is a chemical compound with the CAS Number: 2377035-35-1 . It has a molecular weight of 219.66 . The IUPAC name for this compound is 4-(3,3-difluorocyclobutyl)aniline hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3,3-Difluorocyclobutyl)aniline hydrochloride is1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7;/h1-4,8H,5-6,13H2;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis
4-(3,3-Difluorocyclobutyl)aniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.66 .Applications De Recherche Scientifique
Hydrogen Bond Donor Properties and Drug Design
One notable application is in drug design, where the difluoromethyl group is considered a lipophilic hydrogen bond donor. It may act as a bioisostere for hydroxyl, thiol, or amine groups, aiding in the rational design of drugs. The difluoromethyl group's ability to serve as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups, but not as strongly as hydroxyl groups, has been explored. These properties can influence drug-like characteristics, including hydrogen bonding and lipophilicity, which are crucial for the development of new pharmaceuticals (Zafrani et al., 2017).
Corrosion Inhibition
Another application is in the field of corrosion science, where aniline derivatives have demonstrated efficiency as corrosion inhibitors. For example, certain aniline compounds have been studied for their ability to inhibit the corrosion of mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, which increases with concentration, making them valuable for protecting metals against corrosion (Daoud et al., 2014).
Materials Science
In materials science, aniline derivatives are investigated for their potential in nonlinear optical (NLO) materials. The vibrational analysis and theoretical calculations, including hyperconjugation interactions and HOMO-LUMO energy gap studies, suggest applications in creating materials with specific electronic and optical properties (Revathi et al., 2017).
Synthetic Chemistry
The synthesis of novel compounds, such as meta-bromo- and meta-trifluoromethylanilines, showcases the application of difluorocyclobutyl and related groups in creating new chemical entities. These methods allow for the development of compounds with challenging substitution patterns, contributing to the diversity of synthetic organic chemistry (Staudt et al., 2022).
Antimicrobial Research
Moreover, aniline-containing hydroxamic acids have been synthesized and evaluated as anti-virulence agents against Helicobacter pylori, suggesting their potential in treating infections. These compounds exhibit significant urease inhibition, highlighting their relevance in medical research aimed at combating bacterial diseases (Liu et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(3,3-difluorocyclobutyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7;/h1-4,8H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKVQZGACCAGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluorocyclobutyl)aniline;hydrochloride | |
CAS RN |
2377035-35-1 |
Source


|
| Record name | 4-(3,3-difluorocyclobutyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)


![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)
![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)


![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)

